molecular formula C10H16N2O B2676302 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1343827-67-7

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B2676302
CAS No.: 1343827-67-7
M. Wt: 180.251
InChI Key: TUZCKTQECDPISK-UHFFFAOYSA-N
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Description

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding pyrazole derivative. This intermediate is then subjected to alkylation with an appropriate alkyl halide to yield the final product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pyrazole ring is known to be a bioactive scaffold, which can modulate the activity of enzymes and receptors involved in different biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both a cyclopentyl group and a pyrazole ring, which can confer specific chemical and biological properties. Its hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZCKTQECDPISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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